2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Description
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Properties
IUPAC Name |
2-(3-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-11(12(14)15)13(18(3,16)17)10-7-5-6-9(2)8-10/h5-8,11H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTXETIWPGGWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=CC(=C1)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid, also known as a sulfonamide derivative, has garnered attention due to its potential therapeutic applications. This compound exhibits a unique structure characterized by a butanoic acid backbone with a methylsulfonyl group attached to an amino group, which contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process, leading to reduced inflammation and pain.
- Antimicrobial Activity : It has been shown to possess antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways in microbes .
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound can potentially alleviate conditions characterized by excessive inflammation .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
In animal models, this compound has shown promising anti-inflammatory effects. For instance, in a rat model of adjuvant arthritis, treatment with the compound resulted in a significant reduction in swelling and pain behavior compared to control groups.
- Dosage : Effective dosages ranged from 5 mg/kg to 20 mg/kg.
- Mechanism : The anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
- Study on Inflammatory Bowel Disease (IBD) :
- Cytotoxicity Assessment :
- Mechanistic Studies :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines. For instance, a study reported the following GI50 values against various cancer types:
| Compound | GI50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | 29 | Panc-1 |
| Derivative X | 31 | MCF-7 |
| Derivative Y | 33 | MCF-7 (Erlotinib) |
These findings suggest that the compound could play a role in developing new cancer therapies by targeting specific signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vivo studies showed that it significantly reduced inflammatory markers in animal models. The dosage-dependent response suggests its potential therapeutic application for treating inflammatory diseases, such as arthritis and other chronic inflammatory conditions.
Biochemical Research Applications
Enzyme Inhibition Studies
The biochemical properties of this compound include its role as an enzyme inhibitor. Studies have shown that it interacts with various enzymes involved in metabolic pathways, influencing their activity. For example, enzyme specificity studies indicated that this compound exhibits selective inhibition of aldose reductase, which is implicated in diabetic complications.
Cellular Mechanisms
Research has revealed that the compound affects cellular processes such as proliferation, differentiation, and apoptosis. It modulates key signaling molecules involved in these processes, which could provide insights into its mechanism of action at the cellular level.
Case Studies and Research Findings
Several key studies have further elucidated the applications of this compound:
- Anticancer Activity : A comprehensive study evaluated the antiproliferative effects of various derivatives on cancer cell lines, confirming significant inhibition of cell proliferation.
- Anti-inflammatory Effects : Another study focused on the administration of the compound in animal models, demonstrating a marked reduction in inflammation markers and suggesting potential therapeutic uses.
Summary of Properties and Mechanisms
The compound's structure allows it to interact with biological targets effectively, influencing several biochemical pathways:
| Property | Description |
|---|---|
| Antiproliferative Activity | Significant inhibition of cancer cell proliferation |
| Anti-inflammatory Potential | Reduction of inflammatory markers in vivo |
| Enzyme Inhibition | Selective inhibition of aldose reductase |
| Cellular Effects | Modulation of signaling pathways related to cell growth |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
